molecular formula C20H30N2O6 B7840345 Boc-l-melys(z)-oh dcha

Boc-l-melys(z)-oh dcha

Cat. No.: B7840345
M. Wt: 394.5 g/mol
InChI Key: OXSCHRIXOPOHCX-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-l-melys(z)-oh dcha: is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and features protective groups that facilitate its incorporation into peptides. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, a methyl group (N-Me), and a benzyloxycarbonyl (Z) group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Boc-l-melys(z)-oh dcha typically begins with lysine.

    Protection of Amino Groups: The amino groups of lysine are protected using tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups.

    Methylation: The ε-amino group of lysine is methylated to introduce the N-Me group.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used.

    Automated Systems: Automated systems for protection, methylation, and purification steps.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Boc-l-melys(z)-oh dcha can undergo substitution reactions where protective groups are replaced or removed.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove protective groups.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc group.

    Basic Conditions: Sodium hydroxide can be used to remove the Z group.

Major Products Formed:

    Deprotected Lysine Derivatives: Removal of protective groups yields lysine derivatives that can be further used in peptide synthesis.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-l-melys(z)-oh dcha is widely used in the synthesis of peptides, which are essential for studying protein functions and interactions.

Biology:

    Protein Engineering: The compound is used in the design and synthesis of modified proteins with specific functions.

Medicine:

    Drug Development: It is used in the development of peptide-based drugs, which have applications in treating various diseases.

Industry:

    Biotechnology: The compound is used in the production of biotechnological products, including enzymes and antibodies.

Mechanism of Action

Mechanism:

    Protective Groups: The Boc and Z groups protect the amino groups of lysine during peptide synthesis, preventing unwanted reactions.

    Methylation: The N-Me group modifies the chemical properties of lysine, influencing its reactivity and interactions.

Molecular Targets and Pathways:

    Peptide Bonds: The compound facilitates the formation of peptide bonds by protecting reactive groups.

    Protein Interactions: Modified peptides can interact with specific proteins, influencing biological pathways.

Comparison with Similar Compounds

    Boc-Lys(Z)-OH: Lacks the N-Me group, making it less versatile in certain peptide synthesis applications.

    Fmoc-Lys(Z)-OH: Uses a different protective group (fluorenylmethyloxycarbonyl) instead of Boc, offering alternative protection strategies.

Uniqueness:

    Versatility: The presence of both Boc and Z protective groups, along with the N-Me modification, makes Boc-l-melys(z)-oh dcha highly versatile for various synthetic applications.

    Stability: The compound offers enhanced stability during peptide synthesis, reducing the risk of side reactions.

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22(4)16(17(23)24)12-8-9-13-21-18(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,25)(H,23,24)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSCHRIXOPOHCX-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-l-melys(z)-oh dcha
Reactant of Route 2
Boc-l-melys(z)-oh dcha
Reactant of Route 3
Reactant of Route 3
Boc-l-melys(z)-oh dcha
Reactant of Route 4
Boc-l-melys(z)-oh dcha
Reactant of Route 5
Reactant of Route 5
Boc-l-melys(z)-oh dcha
Reactant of Route 6
Boc-l-melys(z)-oh dcha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.